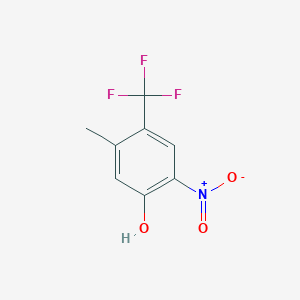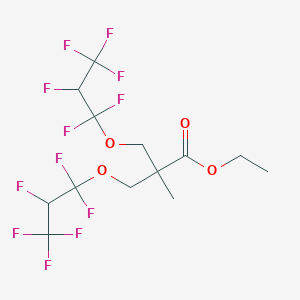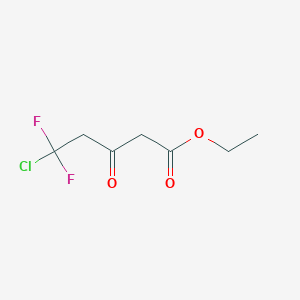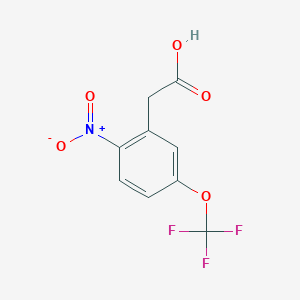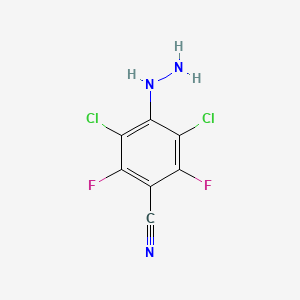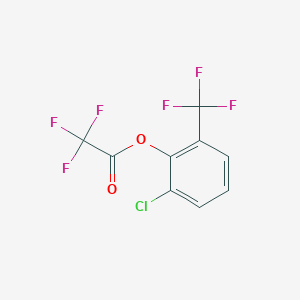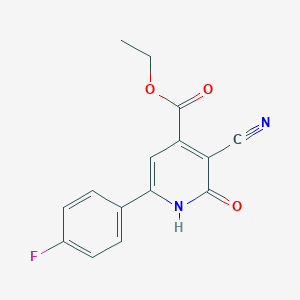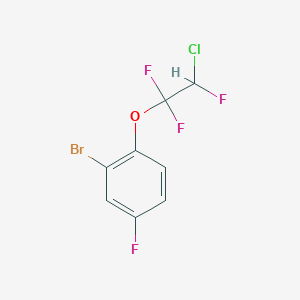
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene (BCTFE) is an organofluorine compound that has been widely studied in recent years due to its wide range of applications in chemical synthesis, scientific research, and drug development. BCTFE is a versatile reagent and has been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, BCTFE has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been used to study the mechanism of action of various drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs.
Mecanismo De Acción
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to interact with proteins in a variety of ways. It has been shown to bind to proteins, modify their structure, and alter their activity. 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has also been found to interact with cellular components, such as lipids and nucleic acids, and to modulate their activity.
Biochemical and Physiological Effects
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to modulate the activity of enzymes, hormones, and other cellular components, and to modulate the expression of genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has been found to be a highly efficient and cost-effective reagent for the synthesis of various organic compounds. It is also relatively easy to handle and store, and it has a wide range of applications in chemical synthesis and scientific research. However, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene can be toxic and should be handled with care. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene should not be used in medical applications without proper safety precautions.
Direcciones Futuras
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene has a wide range of potential future applications. It could be used to develop new drugs for the treatment of various diseases, including cancer and infectious diseases. In addition, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene could be used to study the mechanism of action of existing drugs and to investigate the biochemical and physiological effects of drugs. Finally, 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene could be used to develop new polymers and agrochemicals.
Métodos De Síntesis
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene can be synthesized using a three-step process. First, 2-chloro-1,1,2-trifluoroethanol is reacted with 5-fluorobenzene in the presence of a base, such as potassium carbonate, to form 2-chloro-1,1,2-trifluoroethoxy-5-fluorobenzene. This compound is then reacted with bromine in an aprotic solvent, such as dimethyl sulfoxide, to form 1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene. This method has been found to be highly efficient and cost-effective.
Propiedades
IUPAC Name |
2-bromo-1-(2-chloro-1,1,2-trifluoroethoxy)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF4O/c9-5-3-4(11)1-2-6(5)15-8(13,14)7(10)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBKOJVVMQVBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2'-chloro-1',1',2'-trifluoroethoxy)-5-fluorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





